6-bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole
Description
6-Bromo-2-methyl-3-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-2H-indazole is a heterocyclic compound featuring an indazole core substituted with a bromo group at position 6, a methyl group at position 2, and a 4-(2-methylpropanesulfonyl)piperidine-1-carbonyl moiety at position 2.
Properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O3S/c1-12(2)11-26(24,25)14-6-8-22(9-7-14)18(23)17-15-5-4-13(19)10-16(15)20-21(17)3/h4-5,10,12,14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQMVUCIKQRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C3C=CC(=CC3=NN2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Core Structure and Bromo Substitution :
- 6-Bromo-1-(6-isopropylpyridin-2-yl)-1H-indazole (CAS 79762-54-2): Shares the 6-bromoindazole core but replaces the 3-carbonyl-piperidine-sulfonyl group with a pyridinyl substituent. The absence of the sulfonyl-piperidine moiety reduces molecular weight (MW ~350–400 g/mol) compared to the target compound (estimated MW ~500–550 g/mol). This structural difference may diminish interactions with polar binding pockets in enzymes .
- 6-Bromo-2-methyl-2H-indazole derivatives : Analogous compounds lacking the 3-substituent exhibit simpler pharmacokinetic profiles, with reduced metabolic stability due to fewer steric hindrances .
Functional Group Comparisons
Sulfonyl vs. Sulfonamide Groups :
- Compound A1 (SML2453): A benzimidazole derivative with a sulfonamide group (C29H27FN6O4S, MW 574.63 g/mol). However, the benzimidazole core may confer different binding affinities compared to the indazole scaffold.
Piperidine-Carbonyl vs. Morpholine-Phenyl Groups :
- Triazino-Indole Derivatives (Molecules 2013): Compounds like 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydro-1H-indol-4(5H)-one (MW ~550–600 g/mol) feature morpholine-phenyl groups.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Steric and Electronic Effects : The sulfonyl-piperidine group in the target compound likely enhances binding to hydrophobic enzyme pockets, whereas smaller substituents (e.g., pyridinyl in CAS 79762-54-2) may improve bioavailability but reduce target affinity .
- Kinase Selectivity : Sulfonamide/sulfonyl groups (as in Compound A1 and the target compound) are associated with ATP-competitive kinase inhibition, but core structure differences (indazole vs. benzimidazole) may dictate selectivity profiles .
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